5-Pyridin-3-ylpentanoic acid;hydrochloride

Thromboxane A2 synthase inhibition Platelet aggregation SAR probe

5-Pyridin-3-ylpentanoic acid hydrochloride (CAS 78774-93-3) is a pyridine-substituted pentanoic acid derivative supplied as the hydrochloride salt, with molecular formula C10H14ClNO2 and molecular weight 215.68 g/mol. The compound is catalogued in the ChEMBL database (CHEMBL544201) and BindingDB (BDBM50028757) as an inhibitor of human thromboxane A2 synthase (TxA2S, CYP5A1).

Molecular Formula C10H14ClNO2
Molecular Weight 215.67 g/mol
CAS No. 78774-93-3
Cat. No. B3358301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Pyridin-3-ylpentanoic acid;hydrochloride
CAS78774-93-3
Molecular FormulaC10H14ClNO2
Molecular Weight215.67 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CCCCC(=O)O.Cl
InChIInChI=1S/C10H13NO2.ClH/c12-10(13)6-2-1-4-9-5-3-7-11-8-9;/h3,5,7-8H,1-2,4,6H2,(H,12,13);1H
InChIKeyGZJFBMDPUPJXHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Pyridin-3-ylpentanoic acid hydrochloride CAS 78774-93-3: Chemical Identity and Pharmacological Classification


5-Pyridin-3-ylpentanoic acid hydrochloride (CAS 78774-93-3) is a pyridine-substituted pentanoic acid derivative supplied as the hydrochloride salt, with molecular formula C10H14ClNO2 and molecular weight 215.68 g/mol . The compound is catalogued in the ChEMBL database (CHEMBL544201) and BindingDB (BDBM50028757) as an inhibitor of human thromboxane A2 synthase (TxA2S, CYP5A1) . It features a pyridine ring attached via its 3-position to a five-carbon alkanoic acid chain, a scaffold distinct from the substituted benzyl and extended alkenoic acid motifs found in clinical-stage TxA2S inhibitors such as ridogrel and CV-4151 .

Why 5-Pyridin-3-ylpentanoic acid hydrochloride Cannot Be Replaced by Generic Pyridine Alkanoic Acids or Clinical TxA2 Synthase Inhibitors


TxA2 synthase inhibitors and pyridine alkanoic acid derivatives constitute a heterogeneous chemical class in which subtle variations in pyridine ring substitution position, chain length, terminal functional group, and salt form produce divergent potency, selectivity, and physicochemical profiles. The 3-pyridyl isomer of pentanoic acid hydrochloride occupies a specific activity band (IC50 ~500 nM against TxA2S) that is approximately two to three orders of magnitude less potent than advanced clinical candidates ridogrel (IC50 ~5 nM) and CV-4151 (IC50 ~0.89 nM) . This intermediate potency, combined with its simple, non-proprietary scaffold, distinguishes it for SAR probing and tool compound applications where a high-potency agent would saturate target engagement and obscure nuanced structural effects. Furthermore, the hydrochloride salt form provides aqueous solubility advantages over the free base (CAS 36599-14-1), directly affecting assay compatibility . These quantitative and qualitative differences preclude simple one-to-one substitution among in-class analogs.

Quantitative Differentiation Evidence for 5-Pyridin-3-ylpentanoic acid hydrochloride: Potency, Salt Form, and Scaffold Comparisons


TxA2 Synthase Inhibition Potency: Intermediate IC50 Relative to Ridogrel and CV-4151

5-Pyridin-3-ylpentanoic acid hydrochloride inhibits human thromboxane A2 synthase with an IC50 of 500 nM . This is approximately 100-fold weaker than the clinical-stage dual inhibitor ridogrel (IC50 = 5.0 ± 0.37 nM against human platelet microsomal TxA2S) and approximately 560-fold weaker than CV-4151 (IC50 = 0.89 nM) . The intermediate potency places this compound in a distinct activity tier: it is substantially more potent than the weak inhibitor dazoxiben (IC50 ≈ 106–330 nM in some reported conditions) yet markedly less potent than sub-nanomolar clinical candidates .

Thromboxane A2 synthase inhibition Platelet aggregation SAR probe

Hydrochloride Salt Form vs. Free Base: Aqueous Solubility Advantage

5-Pyridin-3-ylpentanoic acid is commercially available in two forms: the hydrochloride salt (CAS 78774-93-3, MW 215.68) and the free base (CAS 36599-14-1, MW 179.22) . The hydrochloride form is specifically noted to enhance solubility in aqueous environments relative to the neutral free acid . The free base exhibits a predicted LogP of approximately 1.1, indicating moderate lipophilicity, whereas salt formation reduces the effective LogP by increasing ionization at physiological pH .

Salt form selection Aqueous solubility In vitro assay compatibility

Positional Isomer Selectivity: 3-Pyridyl vs. 4-Pyridyl TxA2 Synthase Activity

The 3-pyridyl regioisomer (target compound) demonstrates confirmed TxA2 synthase inhibitory activity (IC50 = 500 nM) . In contrast, the 4-pyridyl isomer, 5-(pyridin-4-yl)pentanoic acid (CAS 88940-70-9), while commercially available, lacks published TxA2S inhibition data in curated bioactivity databases such as ChEMBL and BindingDB . This absence of documented activity is consistent with the established TxA2S pharmacophore model, which requires the pyridine nitrogen to be positioned for coordination with the heme iron of CYP5A1; the 3-pyridyl orientation facilitates this interaction, whereas the 4-pyridyl geometry is suboptimal for heme ligation .

Positional isomer SAR Pyridine regioisomer TxA2 synthase pharmacophore

Synthetic Intermediate Utility: Access to Antitumor and Immunosuppressive Pyridyl Alkanoic Acid Amides

5-(Pyridin-3-yl)pentanoic acid serves as a key carboxylic acid building block for the synthesis of pyridyl alkanoic acid amides disclosed in patent US20040176605A1 . These amide derivatives, formed via condensation of the carboxylic acid with various amines, are claimed to exhibit cytostatic and immunosuppressive activity, with potential applications in oncology . This differentiates the target compound from ridogrel and CV-4151, whose complex, extended structures (incorporating trifluoromethylphenyl methyleneaminooxy and phenyl-heptenoic acid motifs, respectively) are not readily employed as modular building blocks for parallel library synthesis .

Synthetic intermediate Pyridyl alkanoic acid amides Antitumor agents

Validated Application Scenarios for 5-Pyridin-3-ylpentanoic acid hydrochloride Based on Quantitative Differentiation Evidence


SAR Probe for Thromboxane A2 Synthase Inhibitor Optimization

The intermediate potency (IC50 500 nM) of 5-Pyridin-3-ylpentanoic acid hydrochloride makes it a suitable starting scaffold for structure-activity relationship studies aimed at mapping the TxA2S pharmacophore . Unlike high-potency clinical inhibitors (ridogrel: 5 nM; CV-4151: 0.89 nM) that saturate target occupancy at low concentrations, the target compound's IC50 falls within a dynamic range that permits detection of both potency-enhancing modifications (e.g., introducing aryl substituents at the pentanoic acid chain) and potency-reducing modifications, generating informative SAR data .

Modular Building Block for Pyridyl Alkanoic Acid Amide Libraries in Oncology Drug Discovery

As demonstrated in patent US20040176605A1, 5-(pyridin-3-yl)pentanoic acid serves as the carboxylic acid component for amide bond formation, yielding pyridyl alkanoic acid amides with claimed cytostatic and immunosuppressive properties . The hydrochloride salt form's enhanced aqueous solubility facilitates amide coupling reactions in mixed aqueous-organic solvent systems, and the simple C10 scaffold enables rapid parallel synthesis of diverse amide libraries for screening against cancer cell lines .

Regioisomer-Specific Pharmacological Studies of Pyridine Alkanoic Acids

The confirmed TxA2 synthase inhibitory activity of the 3-pyridyl isomer (IC50 500 nM), contrasted with the absence of documented activity for the 4-pyridyl isomer (CAS 88940-70-9), positions this compound as a regioisomer-specific tool for probing the geometric requirements of heme iron coordination in CYP5A1 . Researchers investigating pyridine-containing enzyme inhibitors can use this compound to deconvolute the contribution of pyridine nitrogen position to target binding, an application for which neither the 2-pyridyl nor 4-pyridyl regioisomers have validated activity data .

In Vitro Platelet Aggregation Studies Requiring Aqueous-Compatible TxA2 Synthase Inhibitors

For pharmacological assays measuring TxA2-dependent platelet aggregation in aqueous buffer systems, the hydrochloride salt form (CAS 78774-93-3) offers practical advantages over the free base (CAS 36599-14-1) by eliminating the need for organic co-solvents that may artifactually modulate platelet function . The compound's IC50 of 500 nM allows for dose-response experiments spanning the 100 nM–10 µM range without the solvent toxicity concerns that accompany highly lipophilic clinical inhibitors .

Quote Request

Request a Quote for 5-Pyridin-3-ylpentanoic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.